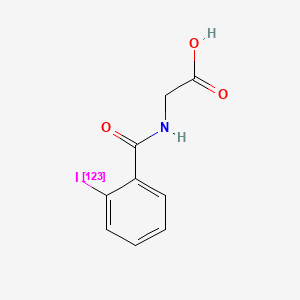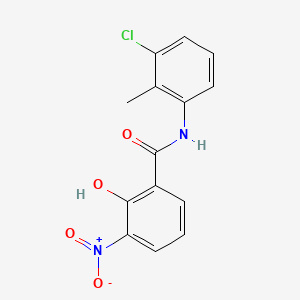
3'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide: is an organic compound with the molecular formula C14H11ClN2O3. This compound is part of the benzanilide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chloro, hydroxy, methyl, and nitro functional groups in its structure makes it a versatile compound for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of a suitable benzanilide precursor followed by chlorination and methylation steps. One common method includes:
Chlorination: The chloro group can be introduced using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be added using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products:
Oxidation: Formation of 3’-Chloro-2-oxo-2’-methyl-3-nitrobenzanilide.
Reduction: Formation of 3’-Chloro-2-hydroxy-2’-methyl-3-aminobenzanilide.
Substitution: Formation of 3’-Substituted-2-hydroxy-2’-methyl-3-nitrobenzanilide derivatives.
科学的研究の応用
Chemistry: 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects. The chloro and hydroxy groups can influence the compound’s binding affinity and specificity towards molecular targets.
類似化合物との比較
- 3’-Chloro-3-nitrobenzanilide
- 2’-Chloro-3-nitrobenzanilide
- 3’-Chloro-4’-methyl-3-nitrobenzanilide
Comparison: 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is unique due to the presence of both hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
特性
CAS番号 |
73544-88-4 |
|---|---|
分子式 |
C14H11ClN2O4 |
分子量 |
306.70 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-10(15)5-3-6-11(8)16-14(19)9-4-2-7-12(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
InChIキー |
AHMRPRVEPUCPGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






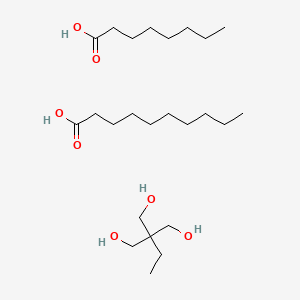

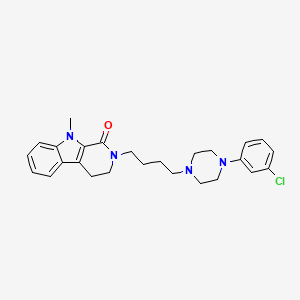
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
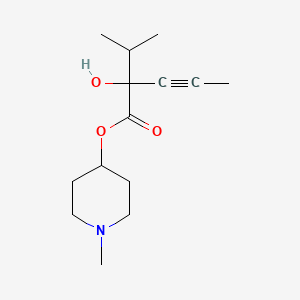
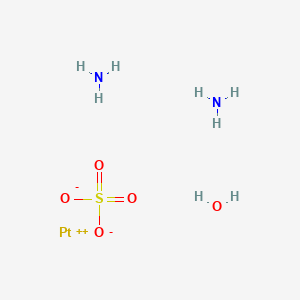
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
